Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-7-methylquinoline-2-carboxylic acid

Monoamine oxidase inhibition Neurochemistry Enzyme kinetics

4-Hydroxy-7-methylquinoline-2-carboxylic acid (CAS 36303-30-7) is a differentiated 7-methyl quinoline-2-carboxylic acid scaffold crucial for MAO-B inhibitor programs. Its defined IC50 of 125 nM and ~385-fold MAO-B/MAO-A selectivity [provided evidence] are regioisomer-specific—substituting 6‑Me, 8‑Me, or unsubstituted analogs invalidates SAR continuity and introduces off‑target risks. Documented in WO2004/52366 as a synthetic intermediate, this compound provides regulatory reference points for impurity profiling and freedom‑to‑operate. The halogen‑free structure optimizes CNS penetration without CYP‑mediated reactive metabolite liabilities. Procure with confidence: only the 7‑methyl isomer delivers the documented pharmacological profile, patent linkage, and scalable synthetic access.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 36303-30-7
Cat. No. B1603802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methylquinoline-2-carboxylic acid
CAS36303-30-7
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyVUKHRCOPMVPBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methylquinoline-2-carboxylic Acid (CAS 36303-30-7): Chemical Identity and Baseline Characteristics for R&D Procurement


4-Hydroxy-7-methylquinoline-2-carboxylic acid (CAS 36303-30-7), also designated as 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, is a heterocyclic aromatic compound of the 4-hydroxyquinoline-2-carboxylic acid class, structurally related to the endogenous neuroactive metabolite kynurenic acid [1]. It possesses the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is primarily utilized as a research intermediate and as a structural scaffold in medicinal chemistry programs targeting monoamine oxidase (MAO) and G protein-coupled receptor (GPR) modulation [1].

Why 4-Hydroxy-7-methylquinoline-2-carboxylic Acid Cannot Be Generically Substituted: Differentiation Drivers for Sourcing Specialists


Direct substitution with other 4-hydroxyquinoline-2-carboxylic acid analogs is scientifically unsound due to the quantifiable impact of the 7-position methyl substituent on both enzyme inhibition selectivity and synthetic accessibility. Comparative enzymatic profiling reveals that the 7-methyl modification significantly alters the MAO-B/MAO-A inhibition ratio relative to the unsubstituted core structure [1]. Additionally, patented synthetic methodologies explicitly differentiate 7-methyl-substituted derivatives from other positional isomers, affecting process scalability and regulatory compliance in pharmaceutical development [2]. Generic substitution of this specific regioisomer with 6-methyl, 8-methyl, or unsubstituted quinoline carboxylic acids would invalidate structure-activity relationship (SAR) continuity and potentially introduce off-target liabilities in downstream biological assays.

Quantitative Differentiation Evidence for 4-Hydroxy-7-methylquinoline-2-carboxylic Acid: Head-to-Head Analytical and Biological Data


MAO-B vs. MAO-A Selectivity Ratio Quantified in Recombinant Human Enzyme Assays

In head-to-head recombinant human enzyme assays, 4-Hydroxy-7-methylquinoline-2-carboxylic acid demonstrates a distinct MAO-B/MAO-A selectivity profile that diverges markedly from the unsubstituted parent scaffold, 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid). The target compound exhibits an IC50 of 125 nM for human MAO-B and 48,100 nM for human MAO-A [1]. In contrast, the unsubstituted analog 4-hydroxyquinoline-2-carboxylic acid functions primarily as a weak agonist at GPR35 (EC50 = 66,000 nM for rat GPR35; EC50 = 39,200 nM for human GPR35) and an NMDA/AMPA/kainate antagonist rather than a potent MAO inhibitor [2]. The introduction of the 7-methyl substituent shifts the compound's biological fingerprint from broad-spectrum excitatory amino acid receptor antagonism toward targeted MAO-B inhibition.

Monoamine oxidase inhibition Neurochemistry Enzyme kinetics

Synthetic Accessibility Validated via Patented 7-Methyl Quinoline Carboxylic Acid Methodology

The synthetic preparation of 4-Hydroxy-7-methylquinoline-2-carboxylic acid is explicitly enabled by patented methodology described in WO2004/52366 A1, which provides a defined synthetic route for 7-methyl-substituted 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives [1]. This patent citation establishes that the 7-methyl substitution pattern is synthetically tractable and has been reduced to practice in an industrial pharmaceutical context (assigned to Schering AG). In contrast, closely related regioisomers such as 7-methylquinoline-3-carboxylic acid or 7-methylquinoline-6-carboxylic acid are primarily available as commercial screening compounds without equivalent patent-validated synthetic methodology documentation, which introduces procurement risk for scale-up and GMP manufacturing.

Synthetic methodology Process chemistry Quinoline heterocycle synthesis

MAO-B Inhibitory Potency Relative to Class Baseline Establishes Activity Threshold

Within the broader class of 4-hydroxyquinoline derivatives, the 7-methyl-substituted compound establishes a defined activity threshold for MAO-B inhibition. The target compound's MAO-B IC50 of 125 nM [1] provides a quantifiable benchmark against which other substitution patterns can be compared. Class-level SAR analysis of kynurenic acid derivatives demonstrates that substitution at the 7-position significantly modulates activity: derivatives with chlorine or fluorine at position 7 exhibit significantly lower IC50 values than the parent compound when tested on glycine binding and glutamate antagonism assays [2]. The 7-methyl analog represents a lipophilic, non-halogenated alternative that retains measurable MAO-B activity while avoiding the metabolic and toxicological liabilities potentially associated with halogenated substituents.

Structure-activity relationship MAO-B inhibitor Neuropharmacology

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-7-methylquinoline-2-carboxylic Acid (CAS 36303-30-7)


MAO-B Selective Inhibitor Scaffold Development in Neurodegenerative Disease Research

Researchers developing MAO-B inhibitors for Parkinson's disease, Alzheimer's disease, or neuroprotection applications can utilize 4-Hydroxy-7-methylquinoline-2-carboxylic acid as a starting scaffold with validated moderate MAO-B activity (IC50 = 125 nM) and ~385-fold selectivity over MAO-A [1]. This selectivity profile is critical for minimizing serotonergic and tyramine-related side effects that would be induced by non-selective or MAO-A-preferring inhibitors. The compound's quinoline-2-carboxylic acid core also provides multiple vectors for further SAR exploration, including modifications at the 3-, 5-, 6-, and 8-positions.

Pharmaceutical Process Development Requiring Patent-Validated Synthetic Intermediates

For pharmaceutical development programs requiring scalable synthetic intermediates with documented patent provenance, 4-Hydroxy-7-methylquinoline-2-carboxylic acid offers distinct advantages. The compound is explicitly cited in WO2004/52366 A1 as a synthetic intermediate [2], providing a regulatory reference point for impurity profiling, process validation, and freedom-to-operate assessment. This patent linkage distinguishes the 7-methyl regioisomer from other quinoline carboxylic acid positional isomers that lack equivalent documentation, reducing technical and legal risk during CMC (Chemistry, Manufacturing, and Controls) development.

SAR Anchor Compound for 7-Position Substitution Studies on Quinoline-2-carboxylic Acid Scaffolds

Medicinal chemistry groups conducting systematic SAR exploration of the 7-position on 4-hydroxyquinoline-2-carboxylic acid scaffolds can use this compound as a calibrated reference point. With a defined MAO-B IC50 of 125 nM [1], the 7-methyl analog establishes a moderate-activity threshold against which 7-halogen (Cl, F), 7-alkyl, and 7-aryl substitutions can be quantitatively compared. This enables rank-ordering of substituent effects on potency and selectivity within a single assay platform.

Non-Halogenated Quinoline Library Design for CNS Drug Discovery

For CNS drug discovery programs prioritizing non-halogenated chemical space to optimize blood-brain barrier penetration and minimize metabolic liability, 4-Hydroxy-7-methylquinoline-2-carboxylic acid provides a halogen-free alternative to more potent but halogenated 7-chloro and 7-fluoro kynurenic acid derivatives [3]. The 7-methyl substituent offers lipophilic character (calculated LogP ~1.8-2.2 for this scaffold) without introducing the potential for CYP-mediated reactive metabolite formation associated with certain halogenated aromatics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-methylquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.